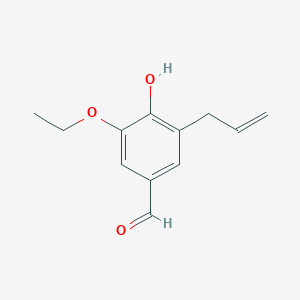

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde

Description

Contextualizing 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde within the Landscape of Substituted Benzaldehyde (B42025) Derivatives

Substituted benzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing a formyl group (–CHO) and one or more other substituents. These compounds are of great importance in both academic research and industrial applications, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The specific substituents on the benzene ring significantly influence the chemical and physical properties of the benzaldehyde derivative.

This compound belongs to a subset of hydroxybenzaldehydes, which are known for their antioxidant and antimicrobial properties. nih.govresearchgate.net The presence of an allyl group and an ethoxy group further differentiates it from more common derivatives like vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde) and ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), suggesting unique reactivity and potential applications. ffhdj.comrasayanjournal.co.in

Research Trajectories and Academic Significance of the Compound

While dedicated research on this compound is still emerging, its academic significance can be inferred from studies on closely related structures. The primary research trajectory for this compound is as a synthetic intermediate. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable scaffold for building complex molecular architectures.

A key synthetic route to this and similar compounds is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org Specifically, the synthesis would likely involve the allylation of the hydroxyl group of ethyl vanillin to form an allyl ether, followed by a thermal or Lewis acid-catalyzed Claisen rearrangement to introduce the allyl group at the ortho position. wikipedia.org The efficiency and control of this rearrangement are areas of active investigation in organic synthesis.

Overview of Key Functional Groups and Their Research Implications

The chemical behavior and research potential of this compound are dictated by the interplay of its four key functional groups: the aldehyde, allyl, ethoxy, and hydroxyl moieties.

Significance of the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that readily undergoes a variety of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, and can participate in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions. This versatility makes the aldehyde group a central point for molecular elaboration. In the context of materials science, benzaldehyde functionalities can be used for the functionalization and cross-linking of polymers. acs.orgnih.gov

Role of the Allyl Substituent

The allyl group (–CH₂–CH=CH₂) introduces a site of unsaturation, which is a gateway to a wide range of chemical modifications. The double bond can undergo addition reactions, oxidation, and polymerization. The allylic position is also activated for radical reactions. The presence of the allyl group is particularly significant for applications in polymer chemistry, where it can serve as a monomer or a cross-linking agent. nih.govpsu.edu Furthermore, the Claisen rearrangement, which is key to the synthesis of this compound, is a direct consequence of the reactivity of an allyl ether. wikipedia.orgorganic-chemistry.org

Importance of Ethoxy and Hydroxy Groups

The ethoxy (–OCH₂CH₃) and hydroxyl (–OH) groups on the benzene ring act as electron-donating groups, which influence the reactivity of the aromatic ring and the aldehyde group. The hydroxyl group, in particular, is known to contribute to the antioxidant properties of phenolic compounds by donating a hydrogen atom to scavenge free radicals. researchgate.netffhdj.com The relative positions of these groups can also lead to intramolecular hydrogen bonding, affecting the compound's conformation and physical properties. princeton.eduresearchgate.net The ethoxy group, being larger than the more common methoxy (B1213986) group found in vanillin, may also impart different solubility characteristics and steric influences in its reactions.

Interdisciplinary Relevance in Organic Synthesis, Medicinal Chemistry, and Materials Science

The multifaceted nature of this compound makes it a compound of interest across several scientific disciplines.

Organic Synthesis: As a versatile building block, it offers multiple handles for chemical modification, enabling the construction of complex target molecules. The study of its synthesis, particularly through the Claisen rearrangement, contributes to the broader understanding of this important reaction. wikipedia.org

Medicinal Chemistry: While direct biological studies are limited, the structural similarity to vanillin and other substituted phenols suggests potential for antimicrobial and antioxidant activity. nih.govbiochemjournal.comnih.gov It could serve as a starting point for the development of new therapeutic agents.

Materials Science: The presence of both an aldehyde and an allyl group makes it a candidate for the synthesis of functional polymers. nih.gov The aldehyde can be used for surface modification or cross-linking, while the allyl group can participate in polymerization reactions, potentially leading to the creation of novel materials with tailored properties. acs.orgnih.gov

Chemical Properties and Data

Below are tables summarizing the key chemical properties of this compound and a comparison with related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₃ | nih.gov |

| Molecular Weight | 206.24 g/mol | nih.gov |

| CAS Number | 225939-34-4 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Computed XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Table 2: Comparison of Related Benzaldehyde Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Noted Properties/Applications |

|---|---|---|---|---|

| Vanillin | C₈H₈O₃ | 152.15 | 3-methoxy, 4-hydroxy | Flavoring agent, antioxidant, antimicrobial nih.gov |

| Ethyl Vanillin | C₉H₁₀O₃ | 166.17 | 3-ethoxy, 4-hydroxy | Flavoring agent, fragrance ffhdj.comrasayanjournal.co.in |

| 3-Allyl-4-hydroxybenzaldehyde | C₁₀H₁₀O₂ | 162.19 | 3-allyl, 4-hydroxy | Synthetic intermediate |

| This compound | C₁₂H₁₄O₃ | 206.24 | 3-allyl, 5-ethoxy, 4-hydroxy | Potential for enhanced lipophilicity and modified biological activity |

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-5-10-6-9(8-13)7-11(12(10)14)15-4-2/h3,6-8,14H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRUTWYFGMDAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358215 | |

| Record name | 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225939-34-4 | |

| Record name | 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Allyl 5 Ethoxy 4 Hydroxybenzaldehyde

Established Synthetic Pathways to 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde and Related Vanilloid Structures

The primary established route for synthesizing this compound and analogous compounds hinges on the aromatic Claisen rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This powerful carbon-carbon bond-forming reaction is a type of researchgate.netresearchgate.net-sigmatropic rearrangement that proceeds through a concerted, intramolecular mechanism. wikipedia.orgtue.nl The synthesis is typically a two-step process.

The first step involves the O-allylation of a substituted phenol (B47542), a reaction often accomplished via the Williamson ether synthesis. universiteitleiden.nlwikipedia.org For the target compound, the starting material is 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin). biosynth.com This precursor is treated with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base to form the key intermediate, 4-allyloxy-3-ethoxybenzaldehyde. google.comrsc.org

The second step is the thermal Claisen rearrangement of the allyl ether intermediate. organic-chemistry.org Heating this intermediate to high temperatures (typically 180-225 °C) induces the allyl group to migrate from the oxygen atom to the ortho position on the aromatic ring, yielding the final product, this compound. tue.nlchemicalbook.com A similar pathway is used for the synthesis of the related compound 3-allyl-4-hydroxy-5-methoxybenzaldehyde, which starts from vanillin (B372448) and proceeds through the intermediate 4-allyloxy-3-methoxybenzaldehyde. chemicalbook.com

| Step | Reaction | Starting Material | Intermediate/Product | Key Reagents & Conditions |

|---|---|---|---|---|

| 1 | O-Allylation (Williamson Ether Synthesis) | 3-Ethoxy-4-hydroxybenzaldehyde | 4-Allyloxy-3-ethoxybenzaldehyde | Allyl halide (e.g., Allyl Bromide), Base (e.g., K₂CO₃), Solvent |

| 2 | Thermal Claisen Rearrangement | 4-Allyloxy-3-ethoxybenzaldehyde | This compound | High Temperature (180-225 °C), often in a high-boiling solvent or neat |

Novel Approaches in the Synthesis of Substituted Benzaldehydes

While the Claisen rearrangement is a reliable method, modern organic synthesis seeks more direct and versatile routes. Novel approaches focus on the late-stage functionalization of aromatic rings, allowing for the efficient construction of complex benzaldehyde (B42025) derivatives. acs.org

Functionalization Strategies for Aromatic Ring Systems

The direct functionalization of C-H bonds on aromatic rings is a cornerstone of modern synthetic strategy, as it avoids the need for pre-functionalized starting materials. acs.orgnih.gov

Transition-Metal Catalysis : This is a powerful tool for regioselective C-H functionalization. Palladium (Pd) and rhodium (Rh) catalysts are frequently used to direct the introduction of various functional groups. nih.gov For benzaldehydes, transient directing groups can be formed in situ, for example, through an imine linkage, which then directs a metal catalyst to functionalize the ortho C-H bond. acs.org This strategy has been successfully applied to achieve arylation, chlorination, and bromination of benzaldehyde substrates. acs.org

Electrophilic Aromatic Substitution (SEAr) : This remains one of the most practical and widely used methods for functionalizing arenes. acs.org The inherent directing effects of substituents on the benzaldehyde ring (the hydroxyl and ethoxy groups are activating and ortho-, para-directing, while the aldehyde is deactivating and meta-directing) can be exploited to control the position of incoming electrophiles. ksu.edu.sa

Direct Alkylation : Gold-catalyzed methods have emerged for the direct alkylation of aromatic rings with reagents like alkyl triflates, proceeding without the rearrangement issues that can plague traditional Lewis acid-catalyzed Friedel-Crafts alkylations. organic-chemistry.org

Introduction and Manipulation of Allyl, Ethoxy, and Hydroxy Moieties

The specific substituents of this compound each require tailored synthetic considerations.

Allyl Group Introduction : Beyond the classic thermal Claisen rearrangement, direct C-allylation of phenols using allyl halides can be achieved. google.comgoogle.com However, this reaction often competes with O-allylation, and reaction conditions must be carefully controlled to favor the desired C-alkylation product. google.com Catalytic methods, for instance using ruthenium catalysts, can also facilitate the C-allylation of phenols. universiteitleiden.nl

Ethoxy Group Introduction : The ethoxy group is typically installed on a phenolic precursor via the Williamson ether synthesis. wikipedia.org This involves the reaction of a phenoxide ion (formed by deprotonating the phenol with a base) with an ethylating agent like ethyl iodide, ethyl bromide, or sodium ethyl sulfate (B86663).

Hydroxy Group Manipulation : The phenolic hydroxyl group is the most acidic functional group in the precursor molecule. Its acidity (pKa ~10) allows for easy deprotonation to form a phenoxide, which is a key step in the O-allylation reaction. wikipedia.org The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution, a property that is fundamental to controlling the regiochemistry of ring functionalization. ksu.edu.sa

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of complex molecules like this compound requires careful optimization of reaction conditions, particularly the catalytic system, solvent, and temperature.

Catalytic Systems in Benzaldehyde Derivative Synthesis

The choice of catalyst is critical for efficiency and selectivity in modern synthetic routes to substituted benzaldehydes.

Palladium-based Catalysts : Palladium complexes are extensively used in cross-coupling reactions to build the benzaldehyde scaffold. For instance, a one-pot reduction/cross-coupling procedure using a palladium catalyst can synthesize a variety of substituted benzaldehydes from Weinreb amides. researchgate.netacs.orgrug.nl Palladium catalysis also enables the formylation of aryl halides to produce aldehydes directly. organic-chemistry.org

Oxidation Catalysts : Alternative syntheses of benzaldehydes involve the selective oxidation of corresponding benzyl (B1604629) alcohols. Catalytic systems developed for this transformation include gold nanoparticles (AuNPs) immobilized on a support, which show high selectivity, and various metallic nitrates such as ferric nitrate (B79036) [Fe(NO₃)₃] and copper nitrate [Cu(NO₃)₂]. rsc.orgfrontiersin.org

Lewis Acid Catalysis : Soft Lewis acids like zinc chloride (ZnCl₂) have been used to catalyze the synthesis of functionally substituted benzaldehydes from dibromomethylarenes. kpfu.ru

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Palladium Complex | Pd(PCy₃)₂Cl₂ | Reductive Formylation of Aryl Halides | organic-chemistry.org |

| Gold Nanoparticles | Immobilized AuNPs | Oxidation of Benzyl Alcohol | rsc.org |

| Metallic Nitrates | Fe(NO₃)₃·9H₂O | Oxidation of Benzyl Alcohol | frontiersin.org |

| Lewis Acid | ZnCl₂ | Debromomethoxylation of Dibromomethylarenes | kpfu.ru |

Solvent Effects and Temperature Control in Complex Organic Reactions

The reaction environment plays a pivotal role in determining the outcome of a synthesis. acs.org

Solvent Effects : The choice of solvent can dramatically influence reaction rates, yields, and mechanistic pathways. numberanalytics.comnumberanalytics.com This is due to interactions between the solvent and the reactants, intermediates, and transition states. numberanalytics.com In the Claisen rearrangement, polar solvents tend to accelerate the reaction. wikipedia.org High-boiling point, non-polar solvents are often used for the thermal rearrangement to achieve the necessary high temperatures while minimizing side reactions. tue.nlgoogle.com The polarity, viscosity, and solvating ability of the solvent are all key factors to consider. numberanalytics.comresearchgate.net

Temperature Control : Temperature is a critical parameter, particularly for thermally induced reactions like the Claisen rearrangement, which requires temperatures of up to 250 °C. acs.org Optimal temperature selection is a trade-off between achieving a sufficient reaction rate and preventing thermal decomposition or the formation of unwanted byproducts. acs.org For potentially hazardous exothermic reactions, precise temperature control is paramount for safety. Modern flow reactors offer superior heat transfer and temperature control compared to traditional batch reactors, mitigating risks like thermal runaways and allowing for safer operation at high temperatures. acs.org

Green Chemistry Principles in the Synthesis of this compound Analogs

The pursuit of sustainable chemical manufacturing has established green chemistry as a foundational approach to modern synthetic design. This philosophy centers on the development of products and processes that curtail or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The twelve principles of green chemistry provide a framework for chemists to assess and improve the environmental performance of chemical syntheses. solubilityofthings.comacs.org These principles are increasingly being applied to the synthesis of complex molecules like the analogs of this compound, which are valuable substituted benzaldehydes. The focus is on creating synthetic routes that are not only efficient but also environmentally benign.

Key green chemistry strategies employed in the synthesis of substituted benzaldehydes include maximizing atom economy, utilizing safer solvents and reagents, designing for energy efficiency, and employing catalysis. solubilityofthings.com

Waste Prevention and Atom Economy

A primary tenet of green chemistry is the prevention of waste, which is prioritized over treating waste after it has been created. nih.govacs.org This is closely linked to the concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org Synthetic methods with high atom economy are hallmarks of sustainable chemistry as they optimize resource use and minimize waste generation. solubilityofthings.com

One-pot, multi-step procedures are particularly effective in reducing waste. For instance, a two-step, one-pot synthesis for functionalized benzaldehydes has been developed that proceeds via a stable aluminum hemiaminal intermediate. acs.orgrug.nlresearchgate.net This method avoids the lengthy isolation and purification of intermediates, which saves time, reduces solvent use, and minimizes material loss. liberty.edu The strategy involves the reduction of a Weinreb amide followed by a cross-coupling reaction with an organometallic reagent in the same reaction vessel, leading to a variety of substituted benzaldehydes. acs.orgrug.nl

Catalysis and Reduced Derivatization

Catalytic reagents are superior to stoichiometric ones because they are used in smaller quantities and can facilitate reactions with high efficiency, thereby reducing waste. acs.org The synthesis of benzaldehyde analogs benefits significantly from catalytic methods. For example, transition metal-catalyzed cross-coupling reactions are pivotal, and methods are being developed that use more reactive and less toxic organometallic reagents to improve the green profile of the synthesis. acs.orgrug.nl

Safer Solvents and Energy Efficiency

The choice of solvent is critical to the environmental impact of a synthetic process. Green chemistry encourages the use of safer solvents, with water being an ideal choice. A patented method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (B45797), an analog of the target compound, uses water as the solvent in a simple and safe reaction. google.com Other syntheses of benzaldehyde analogs have employed environmentally friendly oxidizing agents like hydrogen peroxide (H2O2) and aqueous nitric acid, avoiding more hazardous chemicals. tandfonline.comyoutube.com

Designing for energy efficiency involves minimizing the energy requirements of a process, with a preference for reactions that occur at ambient temperature and pressure. acs.org Several modern synthetic routes for benzaldehyde derivatives operate under mild conditions. The synthesis of 3-ethoxy-4-methoxybenzaldehyde proceeds at 25 °C google.com, and various one-pot cross-coupling reactions are conducted at 0 °C acs.org, significantly reducing the energy consumption compared to reactions requiring high temperatures. rug.nl

The table below summarizes various green approaches for synthesizing benzaldehyde analogs, highlighting the application of these principles.

| Synthetic Strategy | Green Principle Applied | Reagents/Conditions | Reference |

| One-Pot Reduction/Cross-Coupling | Waste Prevention, Atom Economy, Reduced Derivatization | Weinreb amides, DIBAL-H, Organolithium reagents, Toluene (solvent), 0 °C | acs.orgrug.nl |

| Phase-Transfer Catalysis | Safer Solvents, Energy Efficiency | Isovanillin, Ethyl bromide, Water (solvent), Benzyltriethylammonium chloride (catalyst), 25 °C | google.com |

| Oxidation of Toluene Derivatives | Safer Reagents | Styrylamines, H2O2 (oxidant) | tandfonline.com |

| Oxidation of Benzyl Halides | Safer Reagents | Benzyl halides, Aqueous nitric acid | youtube.com |

| Catalytic Condensation | Catalysis, Safer Solvents | o-phenylenediamine, Benzaldehyde, Er(OTf)3 (catalyst), Water (solvent) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Allyl 5 Ethoxy 4 Hydroxybenzaldehyde

Electrophilic and Nucleophilic Reactions Involving the Aldehyde Moiety

The aldehyde group is a cornerstone of the molecule's reactivity, readily participating in both nucleophilic addition and oxidation-reduction reactions.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl carbon of the aldehyde is electrophilic and is a prime target for nitrogen-containing nucleophiles, leading to the formation of Schiff bases (imines). While direct studies on 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde are not extensively documented, the reactivity can be confidently inferred from its close structural analogs, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) and 4-hydroxy-3-methoxybenzaldehyde (vanillin).

These aldehydes react with primary amines, including substituted anilines and amino acids, typically under mild conditions, often with acid or base catalysis, to form the corresponding Schiff base. semanticscholar.orgsemanticscholar.orgkaust.edu.saresearchgate.netresearchgate.net For instance, new Schiff base complexes of 3-ethoxy-4-hydroxybenzaldehyde with chlorophenyl ethylamine (B1201723) derivatives have been synthesized and characterized. kaust.edu.sa Similarly, the condensation of 4-hydroxy-3-methoxybenzaldehyde with various amines is a well-established reaction. researchgate.netresearchgate.net The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. semanticscholar.org

Table 1: Representative Condensation Reactions of Analogous Benzaldehydes

| Reactant 1 (Aldehyde) | Reactant 2 (Nucleophile) | Product Type | Reference |

|---|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | Chlorophenyl ethylamine | Schiff Base (Imine) | kaust.edu.sa |

| 3-Hydroxybenzaldehyde | 4-Amino-3-hydroxy benzoic acid | Schiff Base (Imine) | semanticscholar.org |

| 4-Hydroxy-3-methoxybenzaldehyde | Various amino compounds | Schiff Base (Imine) | researchgate.netresearchgate.net |

| 3-Hydroxybenzaldehyde | Glycine, Alanine, Asparagine | Schiff Base (Imine) | semanticscholar.org |

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the formyl group to a carboxylic acid. A kinetic study on the oxidation of 3-ethoxy-4-hydroxybenzaldehyde by potassium permanganate in an acidic medium demonstrated that the reaction is first order with respect to the oxidant, the substrate, and the acid. researchgate.net This suggests a similar pathway for this compound, which would yield 3-allyl-5-ethoxy-4-hydroxybenzoic acid. The reaction likely proceeds through the formation of a permanganate ester intermediate, followed by its decomposition.

Reduction: The formyl group is easily reduced to a hydroxymethyl group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). chegg.comyoutube.com The reduction of 3-ethoxy-4-hydroxybenzaldehyde with NaBH₄, often in an alkaline solution to deprotonate the phenolic hydroxyl group, proceeds efficiently to yield the corresponding benzyl (B1604629) alcohol. chegg.comchegg.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com Subsequent workup with acid neutralizes the resulting alkoxide to give the primary alcohol, 3-allyl-5-ethoxy-4-hydroxybenzyl alcohol.

Table 2: Oxidation and Reduction of the Formyl Group in Analogous Benzaldehydes

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | KMnO₄ / H₂SO₄ | 3-Ethoxy-4-hydroxybenzoic acid | Oxidation | researchgate.net |

| 3-Ethoxy-4-hydroxybenzaldehyde | NaBH₄ / NaOH, then HCl | 3-Ethoxy-4-hydroxybenzyl alcohol | Reduction | chegg.com |

Transformations and Functionalizations of the Allyl Group

The allyl group provides a versatile handle for a variety of synthetic transformations, including carbon-carbon bond formation and the introduction of new functional groups.

Olefin Metathesis Reactions

The terminal double bond of the allyl group is a suitable substrate for olefin metathesis reactions, a powerful tool for forming new carbon-carbon double bonds. utc.eduorganic-chemistry.org Cross-metathesis (CM) with other olefins, catalyzed by ruthenium complexes like Grubbs' or Hoveyda-Grubbs catalysts, is particularly relevant. mdpi.comresearchgate.netresearchgate.net

Studies on eugenol (B1671780) (4-allyl-2-methoxyphenol), a close analog, have shown that it can undergo cross-metathesis with electron-deficient olefins such as acrylates and acrylonitrile. mdpi.comrsc.org A significant challenge in the metathesis of eugenol derivatives is the competing isomerization of the allyl group to the more stable, conjugated propenyl group, which can be suppressed by additives like 1,4-benzoquinone. rsc.org It is anticipated that this compound would exhibit similar behavior, allowing for the elongation and functionalization of its side chain. For example, a cross-metathesis reaction with methyl acrylate (B77674) would lead to a longer chain ester, a valuable synthetic intermediate.

Table 3: Cross-Metathesis of Eugenol Derivatives (Analogous to this compound)

| Substrate | Metathesis Partner | Catalyst | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Eugenol derivatives | Acrylates, Acrylonitrile | Ruthenium catalysts | Polyfunctional phenols | Isomerization is a competing reaction; suppressed by 1,4-benzoquinone. | researchgate.netrsc.org |

| Biseugenol | Acrylates, Acrylonitrile | Hoveyda-Grubbs catalyst | Functionalized biseugenols | Efficient functionalization of the allyl side chain. | mdpi.com |

| Isoeugenol | Crotonaldehyde | Hoveyda-Grubbs catalyst | Coniferyl aldehyde | Nearly quantitative conversion at ambient temperature. | nih.gov |

Hydrofunctionalization and Halogenation Reactions

The double bond of the allyl group can undergo various addition reactions to introduce new functional groups.

Hydrofunctionalization: Reactions like hydroboration-oxidation would convert the allyl group into a 3-hydroxypropyl chain, specifically leading to 3-(3-hydroxypropyl)-5-ethoxy-4-hydroxybenzaldehyde. This proceeds via an anti-Markovnikov addition of borane (B79455) across the double bond, followed by oxidation. Another important transformation is the Wacker-type oxidation, which typically uses a palladium catalyst to oxidize a terminal olefin to a methyl ketone. nih.gov Applying this to the target compound would yield 3-(2-oxopropyl)-5-ethoxy-4-hydroxybenzaldehyde. The selectivity of Wacker-type oxidations can sometimes be influenced by nearby functional groups. nih.gov

Halogenation: The allyl group readily reacts with halogens such as bromine (Br₂) or chlorine (Cl₂). youtube.comkhanacademy.org This reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in the addition of two halogen atoms across the double bond to form a dihaloalkane. youtube.com For phenols, electrophilic aromatic substitution by halogens is also a competing and often facile reaction, which can be controlled by the choice of solvent and reaction conditions. youtube.com

Reactivity Profiles of the Hydroxy and Ethoxy Substituents

The phenolic hydroxyl group and the ethoxy group also influence the molecule's reactivity, primarily through reactions at the oxygen atom or by affecting the aromatic ring's electron density.

The phenolic hydroxyl group is acidic and can be deprotonated by a base. chegg.com This increases its nucleophilicity, facilitating reactions such as etherification and esterification.

Etherification: The phenoxide, generated by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate, can react with alkyl halides (e.g., methyl iodide) in a Williamson ether synthesis to yield an alkoxy derivative. osti.gov

Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding ester. Studies on related compounds have demonstrated the synthesis of various oxime esters from phenolic aldehydes. researchgate.net

The ethoxy group is generally less reactive. However, under harsh conditions with strong acids like HBr or HI, aryl alkyl ethers can undergo cleavage. pressbooks.publibretexts.orgwikipedia.org This reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group (Sₙ2 mechanism), which would yield 3-allyl-4,5-dihydroxybenzaldehyde and ethyl iodide. Cleavage of the aryl-oxygen bond does not occur due to the high strength of the sp² C-O bond. libretexts.org

Phenolic Hydroxyl Group Derivatization and Protection Strategies

The phenolic hydroxyl group is a primary site of reactivity in this compound. Its derivatization is often a necessary step in multi-step syntheses to prevent unwanted side reactions or to introduce new functionalities. Protection strategies are crucial for selectively modifying other parts of the molecule.

The selective protection of hydroxyl groups on a substituted benzaldehyde (B42025) ring is a well-established strategy. mdpi.com In molecules with multiple hydroxyl groups, such as 3,4-dihydroxybenzaldehyde, regioselective protection can be achieved with high yields. mdpi.comresearchgate.net For instance, the 4-hydroxyl group can be preferentially protected using various alkyl and benzyl halides under basic conditions. mdpi.com Studies have shown that using sodium bicarbonate (NaHCO₃) as the base in dimethylformamide (DMF) with sodium iodide (NaI) can lead to the isolation of a single monoprotected aldehyde in good yield. mdpi.com This approach has been successful for a range of protecting groups, including benzyl, p-methoxybenzyl, and allyl groups. mdpi.comresearchgate.net The yields for these reactions typically range from 67% to 75%. mdpi.comresearchgate.net

The following table summarizes the successful regioselective protection of the 4-hydroxyl group in the related compound 3,4-dihydroxybenzaldehyde, demonstrating strategies applicable to similar phenolic systems. mdpi.comresearchgate.net

Table 1: Regioselective Protection of 4-Hydroxyl Group of 3,4-Dihydroxybenzaldehyde mdpi.comresearchgate.net

| Protecting Group | Reagents and Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzyl | Benzyl chloride, NaHCO₃, NaI, DMF, 40°C, 20h | 71 | 118-120 |

| p-Methoxybenzyl | p-Methoxybenzyl chloride, NaHCO₃, NaI, DMF, 40°C, 20h | 75 | 125-127 |

| o-Nitrobenzyl | o-Nitrobenzyl chloride, NaHCO₃, NaI, DMF, 40°C, 20h | 67 | 147-149 |

| 2,6-Dichlorobenzyl | 2,6-Dichlorobenzyl chloride, NaHCO₃, NaI, DMF, 40°C, 20h | 69 | 125-126 |

| Allyl | Allyl bromide, NaHCO₃, NaI, DMF, 40°C, 20h | 72 | 55-56 |

Beyond synthetic protection, derivatization of phenolic hydroxyls is also a key technique in analytical chemistry. For quantitative analysis, phenolic hydroxyl groups can be derivatized to introduce a tag that is easily detectable. rsc.org A cost-effective reagent, p-bromophenacyl bromide (p-BPB), has been used for the pre-column derivatization of phenolic –OH groups, allowing for element-selective detection via mass spectrometry. rsc.org Another advanced method involves reacting the phenol with 2,3,5,6-tetrafluoropyridine (B1295328) (PFP) in the presence of a base like potassium carbonate (K₂CO₃). nrel.gov This reaction, which proceeds via an SNAr mechanism, is highly selective for phenolic hydroxyl groups over aliphatic alcohols and can be used for quantification by ¹⁹F NMR spectroscopy. nrel.gov

Ether Cleavage and Alkylation Reactions of the Ethoxy Group

The ethoxy group in this compound is an ether linkage, which is generally characterized by high chemical stability. wikipedia.org Ethers are typically unreactive toward bases, nucleophiles, and dilute acids, making them excellent solvents for many reactions. openstax.org However, the C-O bond of an ether can be broken under harsh conditions, most commonly by treatment with strong acids. openstax.orglibretexts.org

Acidic ether cleavage is a nucleophilic substitution reaction that can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orgopenstax.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com For aryl alkyl ethers like the subject compound, the cleavage mechanism involves nucleophilic attack by the halide ion (Br⁻ or I⁻) on the alkyl group. libretexts.org The reaction proceeds via an Sₙ2 pathway at the less hindered alkyl carbon, as nucleophilic attack directly on an aromatic ring carbon is unfavorable. libretexts.org Consequently, the cleavage of the ethoxy group from this compound with HBr or HI would yield 3-allyl-4,5-dihydroxybenzaldehyde and the corresponding ethyl halide (bromoethane or iodoethane). libretexts.org Diaryl ethers, in contrast, are resistant to cleavage by acids. libretexts.org

Conversely, the formation of the ethoxy group, an etherification reaction, can be accomplished through processes such as the Williamson ether synthesis. This involves the deprotonation of the precursor phenol to form a phenoxide, which then acts as a nucleophile, attacking an ethyl-containing electrophile like sodium ethyl sulfate (B86663) or an ethyl halide.

Mechanistic Studies of Rearrangement Reactions in Substituted Benzaldehydes

The structural motif of this compound is intrinsically linked to rearrangement reactions, specifically the aromatic Claisen rearrangement. This powerful carbon-carbon bond-forming reaction involves the thermal rearrangement of an allyl aryl ether to produce an ortho-allyl phenol. organic-chemistry.orgwikipedia.org The formation of the title compound would proceed from an allyl ether precursor, such as 3-(allyloxy)-5-ethoxy-4-hydroxybenzaldehyde.

Kinetic and theoretical studies have shown that the reaction proceeds through a highly ordered, six-membered cyclic transition state, which preferentially adopts a chair-like conformation to minimize steric hindrance. organic-chemistry.orgchem-station.com For aromatic substrates, the reaction involves two key steps: the nih.govnih.gov-sigmatropic shift of the allyl group from the oxygen to the ortho-carbon of the ring, forming a dienone intermediate, followed by a rapid tautomerization to regain aromaticity and yield the stable phenol product. organic-chemistry.org

Recent mechanistic investigations using transition state spectroscopy and computational dynamics have suggested a more detailed, three-step pathway for the rearrangement. nih.gov This pathway begins with the weakening of the C4-O ether bond, leading to a bis-allyl-like intermediate. This is followed by the formation of a weak C1-C6 bond, generating an aromatic-like six-membered intermediate. The final step involves the simultaneous breaking of the C4-O bond and formation of the C1-C6 bond to yield the final product. nih.gov The nature of substituents on the aromatic ring and the choice of solvent can significantly influence the reaction, affecting the activation energy and the competition between the rearrangement pathway and other possible reactions. uq.edu.au

Advanced Analytical Techniques for Characterization and Quantification of 3 Allyl 5 Ethoxy 4 Hydroxybenzaldehyde

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules like 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the various protons in the molecule. The aldehydic proton would appear as a singlet at a characteristic downfield shift, typically in the range of 9-10 ppm. The aromatic protons on the benzene (B151609) ring would present as singlets or doublets, with their chemical shifts influenced by the positions of the allyl, ethoxy, and hydroxyl groups. The protons of the ethoxy group would manifest as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The allyl group would exhibit a more complex pattern, with signals for the vinylic and methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct peaks for each unique carbon atom. The carbonyl carbon of the aldehyde group would be readily identifiable by its downfield shift (around 190 ppm). The aromatic carbons would appear in the 110-160 ppm region, with their specific shifts indicating the substitution pattern. The carbons of the ethoxy and allyl groups would also have characteristic signals in the upfield region of the spectrum.

2D NMR Applications: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the complete molecular structure. COSY experiments would reveal the coupling relationships between neighboring protons, helping to trace the connectivity within the ethoxy and allyl groups and their placement on the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 | 191.5 |

| Aromatic-H | 7.3 - 7.5 | 110 - 155 |

| Allyl (-CH2-CH=CH2) | 3.4 (d), 5.9-6.1 (m), 5.1-5.3 (m) | 34.0, 137.0, 116.0 |

| Ethoxy (-O-CH2-CH3) | 4.1 (q), 1.4 (t) | 64.5, 14.8 |

| Hydroxyl (-OH) | 5.0 - 6.0 (broad s) | - |

Note: This table presents predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the molecule (C₁₂H₁₄O₃), which is calculated to be 206.0943 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of molecule would include the loss of the aldehyde group (CHO), the ethoxy group (OC₂H₅), and cleavage of the allyl side chain. Analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, a proposed fragmentation pathway for the related compound 4-hydroxy-3-methoxybenzaldehyde shows characteristic losses of functional groups.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 177 | [M - CHO]⁺ |

| 161 | [M - OC₂H₅]⁺ |

| 165 | [M - C₃H₅]⁺ (loss of allyl group) |

Note: This table is predictive and based on common fragmentation patterns of related aromatic aldehydes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. A sharp, intense peak around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the aldehyde group. The C-H stretching vibrations of the aromatic ring and the alkyl portions of the ethoxy and allyl groups would appear in the 2850-3100 cm⁻¹ region. Characteristic absorptions for the C=C bond of the allyl group would be observed around 1640 cm⁻¹. The C-O stretching of the ether linkage in the ethoxy group would typically appear in the 1200-1300 cm⁻¹ range. For comparison, the IR spectrum of the similar compound ethyl vanillin (B372448) shows these characteristic peaks. masterorganicchemistry.comnist.gov

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aldehyde (C=O) | C=O Stretch | 1680 - 1700 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 2980 |

| Alkene (C=C) | C=C Stretch | ~1640 |

| Ether (C-O) | C-O Stretch | 1200 - 1300 |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, often coupled with sensitive detectors for accurate measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. uni.lu

The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of the compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, Fluorescence)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including substituted benzaldehydes. A reversed-phase HPLC method, using a C18 column, is commonly employed for the separation of such polar compounds. scirp.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid to improve peak shape.

UV-Vis Detection: this compound, containing a chromophoric benzaldehyde (B42025) system, can be readily detected using a UV-Vis detector. The wavelength of maximum absorbance (λmax) would be determined to ensure optimal sensitivity for quantification. For many phenolic compounds, detection is often carried out at wavelengths around 280 nm.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While the native fluorescence of the compound might be utilized, derivatization with a fluorescent tagging agent can significantly improve detection limits. This is particularly useful for trace-level analysis.

The choice of detector depends on the required sensitivity and the complexity of the sample matrix. HPLC coupled with these advanced detection methods provides a robust platform for the accurate quantification of this compound in various samples.

Hyphenated Techniques (e.g., GC×GC-MS, LC-NMR) for Complex Mixture Analysis

When this compound is a component within a complex mixture, such as a plant essential oil or a metabolomics extract, one-dimensional chromatography may be insufficient to achieve complete separation from other structurally similar compounds. In these instances, hyphenated techniques provide the enhanced resolving power required for accurate analysis.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This powerful technique offers a significant increase in peak capacity and separation power compared to conventional GC-MS. researchgate.netcopernicus.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds in intricate samples like plant extracts. utas.edu.aunih.gov In a GC×GC system, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, creating a two-dimensional separation. copernicus.org For a compound like this compound, a typical setup would involve a non-polar primary column separating analytes based on volatility, followed by a polar secondary column that separates based on polarity. copernicus.org This orthogonal separation spreads co-eluting peaks from the first dimension into distinct spots on a 2D chromatogram, allowing for the resolution of hundreds or even thousands of compounds in a single run. researchgate.netnih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC provides high-quality mass spectra for confident identification of the target analyte, even at trace levels. taylorandfrancis.com Studies on complex plant oils have shown that GC×GC can increase the number of detected peaks by over 300% compared to standard GC-MS, demonstrating its utility for resolving minor components like substituted benzaldehydes from a dense chemical background. researchgate.netnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For direct structural elucidation of analytes in a mixture without isolation, LC-NMR is an invaluable tool. mdpi.com This technique couples the separation power of HPLC with the definitive structure-elucidating capability of NMR spectroscopy. mdpi.comsumitomo-chem.co.jp A sample containing this compound would first be separated on an LC column. The eluted peaks can be analyzed in different modes: on-flow, stopped-flow, or loop-storage. mdpi.com In the stopped-flow mode, the chromatographic flow is paused when the peak corresponding to the target analyte reaches the NMR flow cell, allowing for the acquisition of detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC). This provides unambiguous structural confirmation, including the precise positions of the allyl, ethoxy, and hydroxyl groups on the benzaldehyde ring. While challenges related to solvent signal suppression and sensitivity exist, advancements like the use of deuterated solvents, cryogenic probes, and solid-phase extraction (LC-SPE-NMR) have significantly enhanced the technique's robustness. sumitomo-chem.co.jpnih.gov The combination of LC-NMR with mass spectrometry (LC-NMR/MS) provides complementary data on molecular weight and structure from a single analysis. sumitomo-chem.co.jp

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a key strategy to improve the analytical properties of this compound. By chemically modifying its functional groups—specifically the carbonyl (aldehyde) and phenolic hydroxyl groups—its volatility, chromatographic behavior, and detectability can be significantly enhanced. gcms.cznih.gov

Fluorescence Labeling Reagents for Carbonyl Compounds

To increase detection sensitivity in liquid chromatography, the aldehyde group of this compound can be tagged with a fluorescent label. This is particularly useful for quantifying trace amounts of the compound. The reaction typically involves a hydrazine-based reagent that selectively condenses with the carbonyl group to form a stable, highly fluorescent hydrazone derivative. nih.govsigmaaldrich.com

Dansyl hydrazine is a classic and widely used reagent for this purpose. sigmaaldrich.comtcichemicals.comnih.gov It reacts with the aldehyde function under mild, often acidic, conditions to yield a dansyl-hydrazone. sigmaaldrich.com The resulting derivative exhibits strong fluorescence, with excitation and emission wavelengths that are well-suited for standard fluorescence detectors (e.g., excitation around 340 nm and emission around 525 nm in ethanol), allowing for detection at picomole or even femtomole levels. nih.govsigmaaldrich.com Other modern reagents, such as those based on BODIPY or benzoxadiazole structures, offer high reactivity and quantum yields for even greater sensitivity. tcichemicals.comnih.gov

Table 1: Common Fluorescence Labeling Reagents for Carbonyl Groups

| Reagent Name | Abbreviation | Target Group | Typical Reaction Conditions | Detection Principle |

| Dansyl Hydrazine | DnsHz | Carbonyl | Acid-catalyzed, mild heating | Fluorescence |

| 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | DBD-H | Carbonyl | Mild heating | Fluorescence |

| N-Propyl-4-hydrazino-1,8-naphthalimide | NPHNA | Carbonyl | Room temperature or mild heating (35°C) | Fluorescence |

| 2,4-Dinitrophenylhydrazine | DNPH | Carbonyl | Acid-catalyzed | UV/Vis or MS |

This table summarizes common reagents used to derivatize carbonyl compounds for enhanced detection. While DNPH is primarily a UV/Vis reagent, it is often included in discussions of carbonyl derivatization. nih.govnih.gov

Chemical Derivatization for Improved Chromatographic Separation

For gas chromatography (GC) analysis, the polarity and low volatility of this compound, primarily due to its phenolic hydroxyl group, can lead to poor peak shape (tailing) and thermal degradation. gcms.czyoutube.com Derivatization is essential to overcome these issues. nih.gov

Silylation is the most common technique, where the active hydrogen of the phenolic hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group. gcms.czphenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. youtube.comnih.gov The reaction converts the polar -OH group into a much less polar and more volatile -O-Si(CH3)3 ether. This reduces hydrogen bonding interactions with the GC column's stationary phase, resulting in sharper, more symmetrical peaks and improved separation from other components in a mixture. gcms.czyoutube.com In some protocols, a two-step derivatization is employed: first, methoximation of the aldehyde group to form a stable oxime, followed by silylation of the hydroxyl group. youtube.comresearchgate.net This prevents potential tautomerization and stabilizes the aldehyde functionality during analysis. youtube.com

Another approach is alkylation , which also targets the phenolic hydroxyl group. While less common than silylation for metabolomics-style profiling, it can be effective. nih.gov

Table 2: Derivatization Reagents for Improved GC Separation of Phenolic Aldehydes

| Derivatization Method | Reagent | Target Functional Group | Purpose | Resulting Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Phenolic Hydroxyl (-OH) | Increase volatility, reduce polarity, improve peak shape | Trimethylsilyl (TMS) Ether |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Phenolic Hydroxyl (-OH) | Increase volatility, reduce polarity, improve peak shape | Trimethylsilyl (TMS) Ether |

| Methoximation | Methoxyamine Hydrochloride (MeOX) | Carbonyl (Aldehyde) | Stabilize carbonyl group, prevent tautomerism | Methoxime |

| Alkylation / Acylation | Various | Phenolic Hydroxyl (-OH) | Increase volatility, reduce polarity | Ether / Ester |

This table outlines common derivatization strategies to make phenolic compounds like this compound suitable for gas chromatography.

Enhancement of Mass Spectrometric Ionization Efficiency via Derivatization

Phenolic compounds can exhibit moderate to weak ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), particularly in positive ion mode. mdpi.comnih.gov Derivatization can be used to introduce a permanently charged or easily ionizable moiety onto the this compound molecule, thereby significantly boosting the MS signal. nih.gov

This strategy, often called "charge-tagging," involves reacting the phenolic hydroxyl group with a reagent that contains a pre-formed positive charge, such as a quaternary ammonium (B1175870) group. mdpi.com For instance, a reagent like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to effectively derivatize phenols. mdpi.com The reaction attaches a permanently cationic tag to the molecule, ensuring strong and reliable ionization in positive-mode ESI-MS. This can lead to a dramatic improvement in detection sensitivity, often by several orders of magnitude, which is critical for trace analysis in complex matrices like soil or plant extracts. mdpi.com

Another approach involves using reagents that are not permanently charged but are designed to be easily ionized. Ferrocene-based derivatizing agents, for example, can react with hydroxyl groups. nih.gov The resulting ferrocene (B1249389) derivative is readily oxidized in the ESI source, leading to a strong signal for the analyte. nih.gov Such derivatization not only enhances sensitivity but can also improve selectivity when using tandem MS (MS/MS) techniques. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies of 3 Allyl 5 Ethoxy 4 Hydroxybenzaldehyde

Quantum Chemical Calculations: Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and describe the distribution and energy of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.comresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for analyzing benzaldehyde (B42025) derivatives. researchgate.netnumberanalytics.com DFT methods are employed to map the potential energy surface of a reaction, offering insights into the reaction mechanism. numberanalytics.com Studies on various substituted benzaldehydes often utilize DFT to optimize molecular geometry, calculate vibrational frequencies, and predict electronic properties. researchgate.netnih.govmdpi.com For instance, the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) is commonly used to investigate the structure and reactivity of these compounds. mdpi.comnih.govrsc.org Such calculations can elucidate the effects of different substituents on the benzaldehyde core, which is directly applicable to understanding the influence of the allyl, ethoxy, and hydroxyl groups in 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde. nih.govd-nb.info DFT has been successfully used to study reaction mechanisms, such as those involving hemiaminal and Schiff base formation from benzaldehyde derivatives, by identifying transition states and intermediates. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Benzaldehyde Derivative Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Reaction Mechanisms mdpi.comnih.gov |

| B3LYP | 6-31G(d,p) | Electronic Spectrum, Reactivity Descriptors mdpi.com |

| PBE0 | D95 | Spin-Spin Coupling Constants (SSCC) Analysis researchgate.net |

The arrangement of substituents around the benzaldehyde core determines the molecule's conformation, which in turn affects its properties and reactivity. For ortho-substituted benzaldehydes, two planar conformations, 'cis' and 'trans', are possible, describing the orientation of the carbonyl group relative to the ortho-substituent. tandfonline.comtandfonline.com The identification of long-range proton-proton couplings can distinguish between these conformers. tandfonline.com The conformation of ortho-substituted benzaldehydes is often dictated by the spatial interaction between the substituent and the formyl group. tandfonline.com

The energy required to rotate a substituent around a chemical bond is known as the rotational barrier. This barrier is influenced by factors like steric hindrance and electronic effects such as resonance. youtube.commsu.edu In molecules with π-conjugated systems, like benzaldehyde, there can be a significant barrier to internal rotation due to partial double-bond character. nih.gov For this compound, conformational analysis would involve determining the preferred orientations of the allyl and ethoxy groups relative to the benzene (B151609) ring and the aldehyde group. The rotational barrier of the aldehyde group would be influenced by electronic contributions from the electron-donating hydroxyl and ethoxy groups and the allyl group.

The distribution of electron density within a molecule is key to its reactivity. Molecular Electrostatic Potential (MEP) surfaces are used to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net For benzaldehyde derivatives, the aldehyde group is a primary site of reactivity. nih.gov

Table 2: Illustrative FMO Properties for Substituted Benzaldehydes

| Substituent (para) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reactivity Trend |

|---|---|---|---|---|

| -NO₂ (Electron-withdrawing) | -7.571 | -3.116 | 4.455 | Higher electrophilicity mdpi.com |

| -Cl (Electron-withdrawing) | -7.148 | -1.987 | 5.161 | Moderate electrophilicity mdpi.com |

| -H (Reference) | -6.941 | -1.712 | 5.229 | Baseline mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling of Benzaldehyde Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.govacs.org These models are built by establishing a mathematical relationship between calculated molecular descriptors (which quantify electronic and steric properties) and experimentally measured properties. acs.orgunicamp.br For substituted benzaldehydes, QSPR models have been developed to predict properties like 17O carbonyl chemical shifts in NMR spectroscopy. nih.govacs.org

The process involves optimizing the geometry of a series of related compounds (a training set), calculating various molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least-squares (PLS) to build the model. unicamp.br Such models can then be used to predict the properties of new compounds without the need for experimental measurement. acs.org A QSPR model could be developed for a series of compounds including this compound to predict properties such as its heat capacity, entropy, or other thermodynamic data. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

Understanding the detailed step-by-step pathway of a chemical reaction is known as mechanism elucidation. numberanalytics.com Computational chemistry, particularly DFT, is a powerful tool for this purpose. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be mapped out. numberanalytics.com

A transition state (TS) is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. nih.gov Locating the TS and calculating its energy allows for the determination of the reaction's activation energy, which is crucial for understanding reaction rates. acs.org For benzaldehyde derivatives, computational methods have been used to study the mechanisms of oxidation reactions, where the corresponding benzoic acid is formed, and condensation reactions. nih.govnih.govresearchgate.net For example, studies have identified the transition states involved in the formation of hemiaminals and Schiff bases from benzaldehydes. nih.gov This approach could be applied to this compound to investigate its synthesis pathways or its reactivity in various organic transformations, such as the Knoevenagel condensation. researchgate.netliberty.edu

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. acs.orgmdpi.com MD simulations can provide insights into the intermolecular interactions that govern the properties of substances in the condensed phase (liquids and solids). mdpi.com

For benzaldehyde derivatives, intermolecular forces such as C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking play a significant role in their crystal packing and supramolecular structures. nih.govrsc.org The carbonyl group is a key player in forming diverse synthons through these interactions. nih.govrsc.org MD simulations could be used to explore how molecules of this compound interact with each other or with solvent molecules. This would help in understanding its solubility, crystal structure, and how it might interact with biological targets. The presence of a hydroxyl group allows for strong hydrogen bonding, while the aromatic ring and allyl group can participate in π-stacking and other non-covalent interactions. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Design for 3 Allyl 5 Ethoxy 4 Hydroxybenzaldehyde Derivatives

Impact of Allyl Group Modifications on Observed Biological and Chemical Activities

The allyl group (–CH₂–CH=CH₂) at the C3 position is a key structural feature that significantly influences the biological profile of 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde derivatives. Modifications to this group can lead to substantial changes in activity.

Key Research Findings:

Saturation of the Double Bond: In related allyl-containing phenolic compounds like magnolol (B1675913) and honokiol, the allyl group is a primary site for structural modification. researchgate.net Altering the double bond, for instance through hydrogenation to form a propyl group, can modulate the compound's electronic properties and steric profile. This often leads to a decrease in certain biological activities that rely on the reactivity or specific spatial orientation of the unsaturated allyl side chain.

Interaction with Biological Thiols: The allyl group can be a crucial element in the molecule's mechanism of action, particularly in anticancer contexts. Allylic compounds, especially those with adjacent activating groups, can interact with key thiol groups (cysteine residues) in proteins, leading to their inactivation. nih.gov This suggests that the allyl moiety is not merely a passive structural component but can actively participate in covalent interactions with biological targets.

Positional Isomerism: The position of the allyl group on the aromatic ring is critical. For example, studies on related compounds like 3-allyl-salicylaldehyde show that the ortho-positioning of the allyl group relative to the hydroxyl and aldehyde groups creates a specific chemical environment that dictates its reactivity and interactions. nih.gov Shifting the allyl group to other positions on the ring would alter these interactions and, consequently, the biological activity.

Functionalization of the Allyl Chain: Introducing functional groups to the allyl chain itself represents another modification strategy. For instance, creating conjugates by linking the allyl group to other molecules, such as amino acids, has been explored for other phenols like carvacrol. This approach can alter properties like solubility and membrane permeability, although it may sometimes reduce the intrinsic antimicrobial activity of the parent phenol (B47542). nih.gov

The table below summarizes the general impact of modifying the allyl group based on studies of related phenolic and allylic compounds.

Table 1: Predicted Impact of Allyl Group Modifications

| Modification | Predicted Effect on Activity | Rationale |

|---|---|---|

| Saturation (Allyl → Propyl) | Likely decrease in specific activities | Loss of π-system interaction and potential for specific covalent bonding. nih.gov |

| Isomerization (e.g., to propenyl) | Altered activity | Changes in steric hindrance and electronic conjugation with the ring. |

| Functionalization (e.g., hydroxylation) | Variable | May increase hydrophilicity but could interfere with key interactions. |

Role of Ethoxy and Hydroxy Substituents in Modulating Activity and Interactions

The phenolic hydroxyl (-OH) group at C4 and the ethoxy (-OCH₂CH₃) group at C5 are fundamental to the activity of this compound. Their interplay governs the molecule's antioxidant potential and its ability to interact with biological receptors.

Key Research Findings:

Phenolic Hydroxyl Group (-OH): The hydroxyl group is the primary center for antioxidant activity in phenolic compounds. nih.gov It can donate a hydrogen atom to neutralize free radicals, with the resulting phenoxy radical being stabilized by resonance across the aromatic ring. The antioxidant capacity is directly related to the number and position of hydroxyl groups. wiserpub.comnih.gov Studies on dihydroxybenzaldehydes confirm that the presence and dissociation of the -OH group are critical contributing factors to antioxidant capacity. wiserpub.comwiserpub.com Its ability to form hydrogen bonds is also essential for binding to the active sites of enzymes and receptors.

Ethoxy Group (-OCH₂CH₃): The ethoxy group at the C5 position, adjacent to the hydroxyl group, acts as an electron-donating group. This electronic effect increases the electron density on the benzene (B151609) ring, which can facilitate hydrogen atom donation from the neighboring hydroxyl group, thereby enhancing antioxidant activity. nih.gov In studies of related phenolic acids, the presence of methoxy (B1213986) groups (structurally similar to ethoxy) ortho to a hydroxyl group was found to increase antioxidant power. nih.gov The size and lipophilicity of the ethoxy group compared to a methoxy group can also influence membrane permeability and binding affinity.

Synergistic Interaction: The combined presence of the C4-hydroxyl and C5-ethoxy groups creates a specific electronic environment. The electron-donating nature of the ethoxy group enhances the hydrogen-donating ability of the C4-hydroxyl group. This synergistic effect is a well-established principle in the SAR of antioxidants. For instance, in syringaldehyde, which has two methoxy groups flanking the hydroxyl group, the antioxidant activity is exceptionally high under certain conditions. researchgate.net

Design Principles for Novel this compound Analogs

Based on the SAR insights from subsections 6.1 and 6.2, several design principles can be formulated for creating novel analogs with potentially enhanced or specialized activities.

Key Design Principles:

Preservation of the Core Phenolic Antioxidant Moiety: For antioxidant activity, the 4-hydroxy group is paramount and should generally be retained. Modifications should focus on substituents that enhance its hydrogen-donating capability. nih.govnih.gov

Modulation of Electron-Donating Capacity: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy) to fine-tune lipophilicity and steric interactions without losing the crucial electron-donating effect. Introducing a second alkoxy group at the C3 position (replacing the allyl group) could further enhance antioxidant activity, mimicking highly active compounds like syringaldehyde.

Strategic Modification of the Allyl Group: To develop anticancer agents, the allyl group can be modified to enhance its reactivity towards specific cellular targets. This could involve creating derivatives where the double bond is activated, making it more susceptible to nucleophilic attack by residues like cysteine in target proteins. nih.gov

Improving Bioavailability and Targeting: For improved pharmacological properties, the core molecule can be functionalized to create prodrugs or conjugates. For example, esterification of the phenolic hydroxyl group can increase lipophilicity and cell membrane penetration, although this may temporarily mask its antioxidant activity until hydrolyzed within the cell. nih.gov

Introduction of Halogens or Heterocycles: To explore anticancer or antimicrobial activities, introducing halogens to the aromatic ring or replacing the benzaldehyde (B42025) moiety with a heterocyclic ring system (like thiadiazole or benzimidazole) are established strategies. researchgate.netnih.govresearchgate.net Halogens can enhance binding affinity through "halogen bonds," while heterocyclic rings introduce new interaction points and can dramatically alter the biological activity profile. nih.gov

Correlation between Specific Structural Features and Observed Effects (e.g., antioxidant, anticancer, antimicrobial activities)

The correlation between the structure of benzaldehyde derivatives and their biological effects is a well-studied area, providing a predictive framework for designing new analogs.

Antioxidant Activity: The antioxidant activity of phenolic aldehydes is strongly correlated with the number and position of hydroxyl and alkoxy groups. researchgate.net Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it. wiserpub.comnih.gov

Key Feature: The 4-hydroxy group is essential.

Enhancing Feature: Electron-donating groups (like ethoxy) positioned ortho (next to) the hydroxyl group increase its ability to donate a hydrogen atom. nih.govnih.gov

Correlation: The antioxidant capacity generally increases with the number of hydroxyl groups and the presence of flanking alkoxy groups. nih.gov

Table 2: Structure-Antioxidant Activity Correlation in Benzaldehyde Analogs

| Compound Type | Key Structural Features | Relative Antioxidant Activity | Source |

|---|---|---|---|

| p-Hydroxybenzaldehyde | One -OH group | Baseline | researchgate.net |

| Vanillin (B372448) (4-Hydroxy-3-methoxy) | -OH group with one ortho -OCH₃ | Higher | researchgate.net |

| Syringaldehyde (4-Hydroxy-3,5-dimethoxy) | -OH group with two ortho -OCH₃ | Highest | researchgate.net |

Anticancer Activity: For anticancer activity, SAR often involves features that promote apoptosis or cell cycle arrest. Modifications can be more drastic than those for antioxidant activity.

Key Feature: The presence of specific pharmacophores that can interact with cancer-related targets. In benzyloxybenzaldehyde derivatives, for example, the position of substituents on the benzyl (B1604629) ring was found to be critical, with a 3-methoxybenzyl group showing the highest potency against HL-60 leukemia cells. nih.gov

Enhancing Feature: Introduction of heterocyclic rings (e.g., thiadiazole) or specific substitutions that increase selectivity for cancer cells over normal cells. researchgate.netmdpi.com The allyl group itself can be a pharmacophore, as seen in natural products that target cancer cells. nih.gov

Table 3: Structure-Anticancer Activity Correlation in Benzaldehyde Analogs

| Analog Class | Key Structural Modification | Observed Effect | Source |

|---|---|---|---|

| Benzyloxybenzaldehydes | Methoxy group at position 3 of the benzyl ring | Potent activity against HL-60 cells | nih.gov |

| Benzyloxybenzaldehydes | Chloro group on the benzyl ring | Significant activity | nih.gov |

Antimicrobial Activity: The antimicrobial effects of phenolic compounds are often linked to their ability to disrupt bacterial cell membranes or inhibit microbial enzymes. mdpi.com

Key Feature: Lipophilicity and the presence of the phenolic hydroxyl group are important.

Enhancing Feature: While benzaldehyde itself has some bactericidal activity, its efficacy can be significantly modulated by substituents. nih.govresearchgate.net In some cases, the allyl group can contribute to antimicrobial action. nih.gov Combining these structures with other agents can also lead to synergistic effects.

Potential Applications in Advanced Materials and Fine Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The utility of 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde as a building block in complex organic synthesis stems from the distinct reactivity of its functional groups. The aldehyde, hydroxyl, and allyl moieties can be selectively targeted with a wide range of reagents, making the compound a valuable scaffold for constructing intricate molecular architectures.

The synthesis of this compound itself is a notable example of a strategic organic transformation, typically achieved through a Claisen rearrangement of an allyl aryl ether precursor. This molbase.cnmolbase.cn-sigmatropic rearrangement is a powerful method for carbon-carbon bond formation. In this case, the precursor, 4-allyloxy-3-ethoxybenzaldehyde, is heated, often in a high-boiling solvent or under microwave irradiation, to induce the migration of the allyl group to the ortho position of the phenolic hydroxyl group, yielding the target molecule.

Table 1: Representative Synthesis via Aromatic Claisen Rearrangement

| Precursor | Reaction Type | Typical Conditions | Product |

| 4-Allyloxy-3-ethoxybenzaldehyde | molbase.cnmolbase.cn-Sigmatropic Rearrangement | Heating in N-methylpyrrolidone (NMP) at ~200°C | This compound |

Once synthesized, the compound offers at least three orthogonal sites for further elaboration, as detailed below.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Resulting Structures |

| Aldehyde (-CHO) | Oxidation, Reduction, Reductive Amination, Wittig Reaction, Knoevenagel Condensation, Aldol (B89426) Condensation | Carboxylic acids, Benzyl (B1604629) alcohols, Amines, Alkenes, Substituted acrylic acids, β-hydroxy aldehydes/ketones |

| Phenol (B47542) (-OH) | Etherification (Williamson synthesis), Esterification, Electrophilic Aromatic Substitution (further functionalization) | Aryl ethers, Aryl esters, Further substituted aromatic rings |

| Allyl (-CH₂CH=CH₂) | Thiol-ene reaction, Epoxidation, Dihydroxylation, Ozonolysis, Isomerization to propenyl group, Heck reaction, Polymerization | Thioethers, Epoxides, Diols, Aldehydes/Carboxylic acids, Conjugated alkenes, Styrenyl derivatives, Polymeric chains |

This versatility allows synthetic chemists to use this compound as a starting point for multi-step syntheses, building molecular complexity in a controlled and predictable manner.

Role as an Intermediate in Pharmaceutical and Agrochemical Development

Substituted benzaldehydes and phenolic compounds are common structural motifs in a vast number of pharmaceutical and agrochemical agents. The specific combination of functional groups in this compound makes it a valuable intermediate for the synthesis of new bioactive compounds.